molecular formula C9H4ClF2N B11817833 3-chloro-3-(2,4-difluorophenyl)prop-2-enenitrile

3-chloro-3-(2,4-difluorophenyl)prop-2-enenitrile

Cat. No.: B11817833
M. Wt: 199.58 g/mol
InChI Key: BLPVGCNZBHHJJD-UHFFFAOYSA-N
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Description

3-chloro-3-(2,4-difluorophenyl)prop-2-enenitrile is an organic compound with the molecular formula C9H4ClF2N and a molecular weight of 199.59 g/mol . It is characterized by the presence of a chloro group, two fluorine atoms on a phenyl ring, and a nitrile group attached to a propenyl chain. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-chloro-3-(2,4-difluorophenyl)prop-2-enenitrile typically involves the reaction of 2,4-difluorobenzaldehyde with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide or potassium carbonate . The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Chemical Reactions Analysis

3-chloro-3-(2,4-difluorophenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

3-chloro-3-(2,4-difluorophenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-3-(2,4-difluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The chloro and fluorine groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

3-chloro-3-(2,4-difluorophenyl)prop-2-enenitrile can be compared with similar compounds such as:

    3-chloro-3-(2,4-difluorophenyl)prop-2-enamide: This compound has an amide group instead of a nitrile group, which affects its reactivity and biological activity.

    3-chloro-3-(2,4-difluorophenyl)prop-2-enol: The presence of a hydroxyl group in this compound makes it more polar and affects its solubility and reactivity.

    3-chloro-3-(2,4-difluorophenyl)prop-2-enone:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-chloro-3-(2,4-difluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-8(3-4-13)7-2-1-6(11)5-9(7)12/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPVGCNZBHHJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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